4-(2-Fluoroethoxy)-3-methylaniline 4-(2-Fluoroethoxy)-3-methylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17837622
InChI: InChI=1S/C9H12FNO/c1-7-6-8(11)2-3-9(7)12-5-4-10/h2-3,6H,4-5,11H2,1H3
SMILES:
Molecular Formula: C9H12FNO
Molecular Weight: 169.20 g/mol

4-(2-Fluoroethoxy)-3-methylaniline

CAS No.:

Cat. No.: VC17837622

Molecular Formula: C9H12FNO

Molecular Weight: 169.20 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Fluoroethoxy)-3-methylaniline -

Specification

Molecular Formula C9H12FNO
Molecular Weight 169.20 g/mol
IUPAC Name 4-(2-fluoroethoxy)-3-methylaniline
Standard InChI InChI=1S/C9H12FNO/c1-7-6-8(11)2-3-9(7)12-5-4-10/h2-3,6H,4-5,11H2,1H3
Standard InChI Key IUGZUSIUVLBTMY-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)N)OCCF

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of an aniline backbone with a methyl group (–CH₃) at the 3-position and a 2-fluoroethoxy (–OCH₂CH₂F) group at the 4-position (Figure 1). This arrangement creates distinct electronic effects:

  • Methyl group: Electron-donating via hyperconjugation, activating the aromatic ring toward electrophilic substitution.

  • Fluoroethoxy group: The fluorine atom’s electronegativity (–I effect) deactivates the ethoxy chain, while the oxygen atom donates electrons (+M effect), creating a balance that influences reactivity.

Table 1: Comparative Structural Data for Fluorinated Aniline Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Substituent Positions
4-(2-Fluoroethoxy)-3-methylanilineC₉H₁₂FNO169.203-CH₃, 4-OCH₂CH₂F
2-(2-Fluoroethoxy)-4-methylanilineC₉H₁₂FNO169.204-CH₃, 2-OCH₂CH₂F
4-(2-Fluoroethoxy)-2-methylanilineC₉H₁₂FNO169.202-CH₃, 4-OCH₂CH₂F

The positional isomerism of the methyl and fluoroethoxy groups significantly impacts physicochemical properties, such as solubility and melting points, though experimental data for the 3-methyl variant remain unreported.

Synthesis and Optimization Strategies

Proposed Synthetic Routes

While no direct synthesis of 4-(2-fluoroethoxy)-3-methylaniline is documented, analogous pathways for fluorinated anilines suggest the following steps:

  • Nitro Reduction: Start with 4-nitro-3-methylphenol. Reduce the nitro group to an amine using hydrogen gas and a palladium catalyst.

  • Alkylation: React the resulting 3-methyl-4-aminophenol with 2-fluoroethyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the fluoroethoxy group.

  • Purification: Isolate the product via column chromatography or recrystallization.

Key Challenges:

  • Regioselectivity: Ensuring the fluoroethoxy group attaches exclusively at the 4-position requires careful control of reaction conditions.

  • Fluorine Stability: The C–F bond’s susceptibility to hydrolysis necessitates anhydrous environments.

Physicochemical Properties and Reactivity

Spectral Characteristics

Infrared (IR) and nuclear magnetic resonance (NMR) data for analogous compounds provide insights:

  • IR: A strong absorption band near 1250 cm⁻¹ corresponds to the C–F stretch, while N–H stretches appear around 3400 cm⁻¹.

  • ¹H NMR: Signals for the methyl group (δ ~2.2 ppm), aromatic protons (δ ~6.5–7.1 ppm), and ethoxy chain (δ ~4.2 ppm for –OCH₂ and δ ~1.7 ppm for –CH₂F) are expected.

Reactivity Profile

The compound’s amino group (–NH₂) is highly reactive, enabling:

  • Acylation: Formation of amides with acid chlorides.

  • Diazotization: Generation of diazonium salts for coupling reactions, useful in dye synthesis.

  • Electrophilic Substitution: Directed by the electron-donating methyl group, favoring reactions at the 5- and 6-positions of the ring.

Applications in Pharmaceutical Research

Neurological Therapeutics

Fluorinated anilines are pivotal in developing positron emission tomography (PET) tracers. For example, florbetaben F-18, a fluorinated amyloid-beta imaging agent, shares structural motifs with 4-(2-fluoroethoxy)-3-methylaniline . The compound’s fluorine atom could facilitate radiolabeling with ¹⁸F for neurodegenerative disease diagnostics .

Anticancer Agents

The methyl and fluoroethoxy groups may enhance lipid solubility, improving blood-brain barrier penetration for targeting brain tumors. Analogous compounds have shown inhibitory effects on tyrosine kinases, suggesting potential oncology applications.

Future Research Directions

  • Stereoelectronic Studies: Computational modeling (e.g., DFT) to predict reactivity and binding affinities.

  • Biological Screening: In vitro assays against cancer cell lines and neuronal receptors.

  • Radiolabeling: Development of ¹⁸F-labeled derivatives for PET imaging .

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